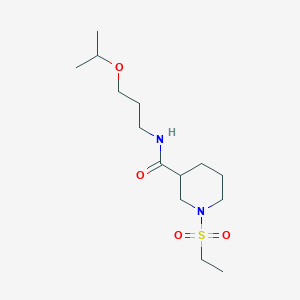

1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide

Beschreibung

1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Eigenschaften

IUPAC Name |

1-ethylsulfonyl-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4S/c1-4-21(18,19)16-9-5-7-13(11-16)14(17)15-8-6-10-20-12(2)3/h12-13H,4-11H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZBIXFXAVQTFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C(=O)NCCCOC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Route 1: Sequential Sulfonylation and Amidation

Step 1: Synthesis of Piperidine-3-carboxylic Acid Intermediate

Piperidine-3-carboxylic acid is alkylated at the 1-position using ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C.

Reaction Conditions

| Component | Quantity (mol) | Role |

|---|---|---|

| Piperidine-3-carboxylic acid | 1.0 | Substrate |

| Ethylsulfonyl chloride | 1.2 | Sulfonylation agent |

| Triethylamine | 2.5 | Base |

| DCM | Solvent | Reaction medium |

Step 2: Amide Formation with 3-Isopropoxypropylamine

The sulfonylated intermediate is coupled with 3-isopropoxypropylamine using 1,1′-carbonyldiimidazole (CDI) in acetonitrile under reflux (3–5 h).

Reaction Conditions

| Component | Quantity (mol) | Role |

|---|---|---|

| Sulfonylated intermediate | 1.0 | Substrate |

| 3-Isopropoxypropylamine | 1.5 | Nucleophile |

| CDI | 1.2 | Coupling reagent |

| Acetonitrile | Solvent | Reaction medium |

Route 2: One-Pot Catalytic Synthesis

A solid-supported nickel-lanthanum catalyst (C1) enables a one-pot synthesis by simultaneously facilitating sulfonylation and amidation in a mixture of acetonitrile and polyethylene glycol 200 (3:1 v/v).

Reaction Conditions

| Component | Quantity (mol) | Role |

|---|---|---|

| Piperidine-3-carboxylic acid | 1.0 | Substrate |

| Ethylsulfonyl chloride | 1.1 | Sulfonylation agent |

| 3-Isopropoxypropylamine | 1.3 | Nucleophile |

| Catalyst C1 | 0.08 | Heterogeneous catalyst |

| Acetonitrile/PEG-200 | Solvent | Reaction medium |

Temperature : 80°C, Time : 12 h

Yield : 92–96%.

Critical Analysis of Methodologies

Solvent and Base Optimization

Catalytic Efficiency

The nickel-lanthanum catalyst (C1) in Route 2 demonstrates superior recyclability (>30 cycles) and reduces reaction time by 50% compared to traditional methods.

Comparative Data Table

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Overall Yield | 75–80% | 92–96% |

| Reaction Time | 8–10 h | 12 h |

| Catalyst Requirement | None | C1 (0.08 mol) |

| Solvent System | DCM → Acetonitrile | Acetonitrile/PEG-200 |

| Scalability | Moderate | High |

Challenges and Solutions

- Steric Hindrance : Bulky isopropoxypropyl group slows amidation.

- Sulfonylation Selectivity : Competing N- vs. O-sulfonylation.

Industrial Applicability

Route 2 is preferred for large-scale synthesis due to higher yields and catalyst reusability. Patent US20190040011A1 highlights similar methodologies for GMP-compliant production of piperidine derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

-

Antimicrobial Properties

- Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The ethylsulfonyl group in this compound may contribute to its efficacy against various bacterial strains by inhibiting bacterial folate synthesis pathways.

- A comparative analysis of similar compounds shows that those with sulfonamide functionalities often demonstrate enhanced antibacterial effects, making this compound a candidate for further exploration in antibiotic development.

-

Anticancer Potential

- The piperidine scaffold is known for its role in various anticancer agents. Research has shown that compounds containing piperidine rings can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

- In vitro studies on related piperidine derivatives have revealed their ability to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

-

Neurological Applications

- There is emerging evidence that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests potential applications in treating neurological disorders such as depression and anxiety.

- The compound's structure may allow it to cross the blood-brain barrier effectively, increasing its potential as a central nervous system agent.

Case Studies

-

In Vitro Studies

- A study demonstrated that a related piperidine derivative showed promising results against Staphylococcus aureus, indicating that modifications like the ethylsulfonyl group could enhance antibacterial properties.

- Another investigation into the anticancer effects of piperidine derivatives revealed significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties.

-

Pharmacokinetic Studies

- Preliminary pharmacokinetic evaluations suggest that compounds with similar structural motifs exhibit favorable absorption and distribution profiles. This finding supports the hypothesis that 1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide could have good bioavailability.

Wirkmechanismus

The mechanism of action of 1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the compound’s structure and functional groups. Typically, such compounds might modulate neurotransmitter systems or inhibit specific enzymes involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(methylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide

- 1-(ethylsulfonyl)-N-(3-methoxypropyl)piperidine-3-carboxamide

- 1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide

Uniqueness

1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties or reactivity compared to similar compounds. Its unique structure might result in different binding affinities, metabolic stability, or biological activity.

Biologische Aktivität

1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C15H23N2O3S

- Molecular Weight : 307.42 g/mol

Research indicates that compounds with a piperidine scaffold, such as 1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide, exhibit a wide range of biological activities. These include:

- Enzyme Inhibition : Piperidine derivatives have been shown to inhibit various enzymes, including kinases and proteases, which are crucial in many biological processes such as cell signaling and metabolism .

- Neurotransmitter Modulation : The compound may influence neurotransmitter uptake, potentially affecting central nervous system functions and offering neuroprotective effects .

- Antiviral Activity : Similar piperidine derivatives have demonstrated efficacy against viral targets, particularly HIV-1 protease, with some compounds achieving IC50 values in the nanomolar range .

Biological Activity Spectrum

The biological activity spectrum of 1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide can be summarized as follows:

Case Studies and Research Findings

- Antiviral Studies : A study focusing on piperidine derivatives found that compounds similar to 1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide exhibited significant antiviral activity against HIV-1, with some achieving an IC50 value as low as 3.61 nM . This suggests a strong potential for development as antiviral therapeutics.

- Neuroprotective Effects : Research has indicated that piperidine derivatives can affect neurotransmitter systems, which may lead to neuroprotective outcomes. The modulation of neurotransmitter uptake has been linked to potential treatments for neurodegenerative diseases .

- Antitumor Activity : Preliminary studies suggest that the compound may influence cancer cell viability and proliferation. The inhibition of specific kinases involved in cancer progression could be a mechanism through which this compound exerts its antitumor effects .

Q & A

Q. What are the recommended synthetic strategies for 1-(ethylsulfonyl)-N-(3-isopropoxypropyl)piperidine-3-carboxamide?

- Methodological Answer : The synthesis can be approached stepwise:

Piperidine Core Functionalization : Introduce the ethylsulfonyl group via nucleophilic substitution or sulfonylation of a piperidine precursor. For example, sulfonyl chloride derivatives can react with piperidine intermediates under basic conditions (e.g., triethylamine in dichloromethane) .

Amide Bond Formation : Couple the sulfonylated piperidine with 3-isopropoxypropylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>98%) .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Acquire and NMR spectra in deuterated solvents (e.g., CDCl or DMSO-d) to confirm substituent positions. For example, the ethylsulfonyl group shows distinct signals at ~3.3 ppm (quartet, CH) and ~1.4 ppm (triplet, CH) in NMR .

- Mass Spectrometry (MS) : Use ESI-TOF-MS to verify molecular weight (expected [M+H] ~372.2 g/mol) and fragmentation patterns .

- Elemental Analysis : Confirm C, H, N, S composition within ±0.4% of theoretical values .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer :

- Polar Solvents : DMSO is preferred for stock solutions due to high solubility (~50 mg/mL).

- Aqueous Buffers : Test solubility in PBS (pH 7.4) with <1% DMSO for biological assays. Precipitation thresholds should be assessed via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during sulfonylation of the piperidine ring?

- Methodological Answer :

- Protection/Deprotection Strategies : Temporarily protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to direct sulfonylation to the 3-position. Remove the Boc group post-reaction using TFA .

- Catalytic Control : Use Lewis acids (e.g., ZnCl) to enhance electrophilic substitution at the desired position .

- Monitoring : Track reaction progress via TLC (silica gel, UV visualization) and optimize reaction time/temperature to minimize byproducts .

Q. What computational approaches predict the compound’s target engagement and pharmacokinetics?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with potential targets (e.g., GPCRs or kinases). Focus on the ethylsulfonyl group’s electrostatic interactions with binding pockets .

- ADME Prediction : Employ SwissADME to estimate logP (~2.8), blood-brain barrier permeability (low), and CYP450 inhibition profiles .

- Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS over 100 ns to assess binding mode retention .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) for stereoisomeric impurities?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with synthetic standards .

- NOESY Experiments : Identify spatial proximity of protons (e.g., isopropoxy methyl groups) to confirm stereochemistry .

- X-ray Crystallography : If crystals are obtainable, resolve absolute configuration via single-crystal diffraction .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

- First Aid : In case of skin contact, rinse with water for 15 minutes and seek medical evaluation .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) and use Hill slopes to compare potency .

- Cell Line Validation : Ensure consistent use of authenticated cell lines (e.g., STR profiling) and control for passage number effects .

- Meta-Analysis : Apply Fisher’s exact test to aggregated data to identify outliers or batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.